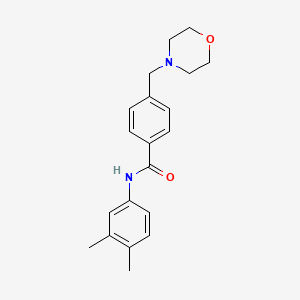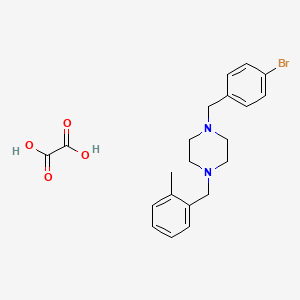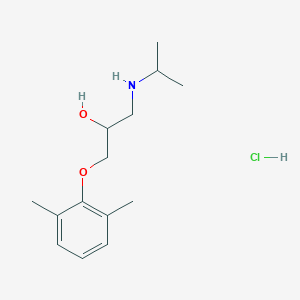![molecular formula C20H18ClN3O3S B4968932 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine, also known as CTN-10, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
Mécanisme D'action
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including inducing apoptosis, inhibiting tumor growth, and reducing the aggregation of amyloid-beta and alpha-synuclein proteins. Additionally, 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine also has some limitations, including its potential toxicity and limited bioavailability.
Orientations Futures
There are several future directions for 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine research, including further investigation of its potential use in treating various diseases, such as cancer and neurological disorders. Additionally, future research could focus on optimizing the synthesis method of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine to improve its bioavailability and reduce its potential toxicity. Furthermore, 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine could be used as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with 4-nitroaniline in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to yield 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine.
Applications De Recherche Scientifique
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has been studied for its potential use in treating various diseases, including cancer and neurological disorders. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
Propriétés
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-2-7-16-17(12-13)28-19(18(16)21)20(25)23-10-8-22(9-11-23)14-3-5-15(6-4-14)24(26)27/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLRGQRCJBEUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-6-methyl-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B4968867.png)


![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4968908.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)